molecular formula C12H13NO2 B14147014 3-{[(Furan-2-ylmethyl)amino]methyl}phenol CAS No. 827328-40-5

3-{[(Furan-2-ylmethyl)amino]methyl}phenol

Cat. No.: B14147014
CAS No.: 827328-40-5
M. Wt: 203.24 g/mol
InChI Key: ZMNDFCYQZIPEKE-UHFFFAOYSA-N
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Description

3-{[(Furan-2-ylmethyl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a furan-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Furan-2-ylmethyl)amino]methyl}phenol typically involves the reaction of furan-2-ylmethylamine with a suitable phenolic compound. One common method involves the use of a phenolic compound with a leaving group, such as a halide, which reacts with furan-2-ylmethylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent like dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(Furan-2-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(Furan-2-ylmethyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(Furan-2-ylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The furan-2-ylmethylamino group can also interact with biological molecules, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Furan-2-ylmethyl)amino]methyl}phenol is unique due to the presence of both a phenolic hydroxyl group and a furan-2-ylmethylamino group.

Properties

CAS No.

827328-40-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-[(furan-2-ylmethylamino)methyl]phenol

InChI

InChI=1S/C12H13NO2/c14-11-4-1-3-10(7-11)8-13-9-12-5-2-6-15-12/h1-7,13-14H,8-9H2

InChI Key

ZMNDFCYQZIPEKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CC=CO2

Origin of Product

United States

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